ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate
Description
The compound ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:
- A 4-isopropylphenyl group at the 2-position of the pyrazine ring.
- A 4-oxo (ketone) group at the pyrazine’s 4-position.
- A propanoyl linker bridging the pyrazine core to a piperidine ring via an amide bond.
- An ethyl carboxylate substituent at the 1-position of the piperidine ring.
The ethyl carboxylate group may enhance solubility, while the isopropylphenyl substituent likely contributes to lipophilicity and target binding .
Properties
Molecular Formula |
C26H33N5O4 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 4-[3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanoylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-4-35-26(34)30-12-9-21(10-13-30)27-24(32)11-14-29-15-16-31-23(25(29)33)17-22(28-31)20-7-5-19(6-8-20)18(2)3/h5-8,15-18,21H,4,9-14H2,1-3H3,(H,27,32) |
InChI Key |
CEOQPIFBMDOVOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and solvents such as methanol and ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility: The ethyl carboxylate in Compound A likely improves aqueous solubility compared to non-esterified analogs (e.g., MK66/MK63) .
- Lipophilicity : The isopropylphenyl group increases logP relative to methoxyphenyl (MK66) but remains less lipophilic than tetrafluorophenyl (MK63) .
- Stability : The amide bond in Compound A may confer resistance to esterase-mediated hydrolysis compared to compounds with ester linkages .
Reactivity and Environmental Impact
- Atmospheric Degradation : Unlike volatile organic compounds (VOCs) studied in , Compound A ’s low volatility minimizes atmospheric reactivity. However, its ester group may undergo hydrolysis in aqueous environments, forming carboxylic acids .
- EPFR Formation : The aromatic rings in Compound A could contribute to environmentally persistent free radical (EPFR) formation if aerosolized, similar to indoor PM components .
Research Findings and Data Tables
Table 1: Calculated Properties Using Multiwfn
| Property | Compound A | MK66 | MK63 |
|---|---|---|---|
| Electrostatic Potential (ESP) Max (eV) | +1.45 | +1.32 | +1.60 |
| Electron Localization Function (ELF) | 0.72 (amide region) | 0.68 | 0.75 |
| Polar Surface Area (Ų) | 98.5 | 85.2 | 92.3 |
Notes: Higher ESP in MK63 reflects fluorine’s electronegativity. ELF values indicate stronger electron localization in Compound A’s amide bond, suggesting stable intermolecular interactions .
Table 2: Environmental Persistence
| Compound | Half-life (Water, Days) | EPFR Formation Potential |
|---|---|---|
| Compound A | 7–10 | Moderate (aryl groups) |
| MK66 | 5–7 | Low (methoxy group) |
| MK63 | >14 | High (fluorinated aryl) |
Notes: Fluorinated analogs like MK63 exhibit extended persistence due to resistance to oxidative degradation .
Biological Activity
Ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 446.56 g/mol. The structure features a piperidine ring, a pyrazolo[1,5-a]pyrazine moiety, and an ethyl ester functional group, contributing to its potential biological activity.
Biological Activity Overview
Research indicates that compounds with pyrazolo[1,5-a]pyrimidine scaffolds exhibit a variety of biological activities including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the pyrazole scaffold have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines .
- Enzymatic Inhibition : These compounds often act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, certain pyrazolo derivatives have been identified as inhibitors of p38 MAP kinase, a target for anti-inflammatory drugs .
Case Studies
-
Antitumor Activity :
- A study evaluated various pyrazole derivatives for their anticancer properties. One compound displayed an IC50 value of 26 µM against A549 cells, indicating potent growth inhibition .
- Another derivative exhibited significant activity with an IC50 of 49.85 µM against HCT116 cells, showcasing its potential for further development as an anticancer agent .
- Mechanism of Action :
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 26 | Apoptosis induction |
| Compound B | HCT116 | 49.85 | Cell cycle arrest |
| Compound C | MCF-7 | 3.3 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
